Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate
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Overview
Description
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions . One common method starts with the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The resulting intermediate undergoes further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like iodine or Oxone to form hydroxylamine or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, Oxone, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can yield hydroxylamine derivatives, while substitution reactions can produce a wide range of substituted piperidine compounds .
Scientific Research Applications
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A structurally similar compound used in various chemical reactions and as a stabilizer.
Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
Uniqueness
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate is a piperidine derivative characterized by its unique structure featuring multiple methyl groups and a carboxylate functional group. This compound has garnered interest due to its potential biological activity, particularly in medicinal chemistry and pharmacology. The following sections detail the biological activity, synthesis methods, and relevant research findings associated with this compound.
- Molecular Formula : C13H23NO2
- Molecular Weight : Approximately 199.29 g/mol
- Structure : The compound consists of a piperidine ring that is heavily substituted with four methyl groups, enhancing its lipophilicity and potentially influencing its biological interactions.
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of multiple methyl groups enhances its ability to penetrate biological membranes, which is crucial for its therapeutic applications.
Research indicates that compounds with similar structures can exhibit significant pharmacological effects. For instance:
- Enzyme Interaction : Compounds in the piperidine class have been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism .
- Receptor Binding : Studies suggest potential binding affinity to neurotransmitter receptors, which could indicate psychoactive properties or effects on the central nervous system .
Case Studies and Experimental Findings
-
Antitumor Activity :
- A study examined the antitumor effects of piperidine derivatives and found that modifications at specific positions on the piperidine ring significantly influenced their cytotoxicity against various cancer cell lines. This compound may exhibit similar properties due to its structural characteristics .
- CYP Enzyme Interactions :
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes:
- Alkylation Reactions : Utilizing alkyl halides in the presence of base can yield the desired piperidine structure.
- Carboxylation : Introducing the carboxylate group can be accomplished through carbonylation reactions or by using carboxylic acid derivatives.
These methods highlight the compound's accessibility for further research and applications in organic chemistry.
Comparative Analysis
To illustrate the uniqueness of this compound within its chemical class, a comparison with other related compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2,6-dimethylpiperidine-4-carboxylate | Two methyl groups at positions 2 and 6 | Fewer methyl groups compared to this compound |
2,2,6,6-Tetramethylpiperidine-N-oxide | Contains an amino group | Different functional group affecting reactivity |
Methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate | Hydroxyl group present | Hydroxyl group introduces different solubility |
This compound stands out due to its extensive substitution pattern and potential for diverse chemical reactivity compared to these similar compounds.
Future Directions
Further studies are necessary to elucidate specific interactions and mechanisms of action related to this compound. Understanding its pharmacokinetics and pharmacodynamics will be essential for assessing its therapeutic applications and safety profile.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-6-8(3)12-9(4)7(2)10(6)11(13)14-5/h6-10,12H,1-5H3 |
InChI Key |
VUEAJPOADHNBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(C(C1C(=O)OC)C)C)C |
Origin of Product |
United States |
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